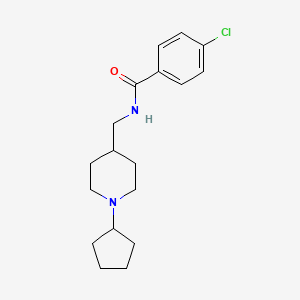![molecular formula C12H14F3N B2956886 (1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine CAS No. 1389387-44-3](/img/structure/B2956886.png)
(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine, commonly known as TFMPP, is a psychoactive drug that belongs to the class of phenylpiperazines. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
科学的研究の応用
Morphology‐Tuned Activity of Ru/Nb2O5 Catalysts
Cyclopentylamine, a derivative related to (1R,2S)-2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine, has been used in the production of pesticides, cosmetics, and medicines. The study by Guo et al. (2019) discusses the use of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone, demonstrating its application in the synthesis of such compounds (Guo et al., 2019).
Copper-Catalyzed Amination Reactions
Gajare et al. (2004) explored the use of a diphosphinidenecyclobutene ligand in copper-catalyzed amination reactions. This process is significant for synthesizing secondary or tertiary amines, potentially including derivatives of this compound (Gajare et al., 2004).
Synthesis of Enantiomerically Pure Compounds
Gebert and Heimgartner (2002) conducted a study on the synthesis of enantiomerically pure 1,3‐Thiazole‐5(4H)‐thione, which can be related to the synthesis processes involving this compound (Gebert & Heimgartner, 2002).
Antimicrobial and Cytotoxic Activity of Azetidine-2-one Derivatives
Noolvi et al. (2014) investigated the synthesis and biological activity of azetidine-2-one derivatives of 1H-benzimidazole. This research may be relevant to the biological activity of compounds structurally similar to this compound (Noolvi et al., 2014).
Reactions of Ketones with Organophosphorus Compounds
Scheibye et al. (1982) discussed the reactions of ketones with organophosphorus compounds, which could be relevant for the synthesis or modification of compounds like this compound (Scheibye et al., 1982).
特性
IUPAC Name |
(1R,2S)-2-[4-(trifluoromethyl)phenyl]cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)9-6-4-8(5-7-9)10-2-1-3-11(10)16/h4-7,10-11H,1-3,16H2/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWAAPSLJYIWMJ-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2956806.png)



![2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2956813.png)
![1-(3-Methoxyphenyl)-4-({2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)piperazine](/img/structure/B2956815.png)
![2-((7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2956816.png)




![N-(3-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2956824.png)
![4-[[1-(2-Bromophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2956825.png)
